molecular formula C20H20FN3O2S B2840279 2-((4-ethoxyphenyl)amino)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide CAS No. 854005-03-1

2-((4-ethoxyphenyl)amino)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide

Cat. No. B2840279
CAS RN: 854005-03-1
M. Wt: 385.46
InChI Key: LRYGLGNZTDYYEJ-UHFFFAOYSA-N
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Description

2-((4-ethoxyphenyl)amino)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide is a chemical compound with potential applications in scientific research. It is a thiazole-based compound that has been synthesized using a specific method.

Scientific Research Applications

Synthesis and Coordination Complexes

  • Coordination complexes constructed from pyrazole-acetamide derivatives, similar in structure to the query compound, have been synthesized and evaluated for their antioxidant activity. These complexes demonstrated significant antioxidant properties, suggesting potential applications in medicinal chemistry and pharmacology (Chkirate et al., 2019).

Antitumor Activity Evaluation

  • Benzothiazole derivatives bearing different heterocyclic rings have been synthesized using structures related to the query compound. These compounds were screened for their antitumor activity against various human tumor cell lines, with some showing considerable anticancer activity (Yurttaş et al., 2015).

Anti-inflammatory Activity

  • Novel derivatives of N-(3-chloro-4-fluorophenyl)-2-thioxothiazolidin-3-yl acetamide were synthesized and demonstrated significant anti-inflammatory activity, suggesting potential for the development of new anti-inflammatory agents (Sunder et al., 2013).

properties

IUPAC Name

2-(4-ethoxyanilino)-N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S/c1-2-26-16-9-7-15(8-10-16)22-13-19(25)24-20-23-12-17(27-20)11-14-5-3-4-6-18(14)21/h3-10,12,22H,2,11,13H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYGLGNZTDYYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-ethoxyphenyl)amino)-N-(5-(2-fluorobenzyl)thiazol-2-yl)acetamide

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